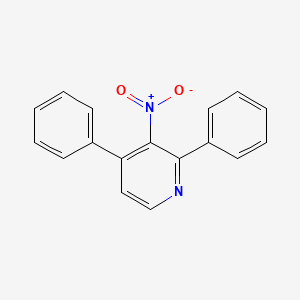

3-Nitro-2,4-diphenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O2 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

3-nitro-2,4-diphenylpyridine |

InChI |

InChI=1S/C17H12N2O2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-18-16(17)14-9-5-2-6-10-14/h1-12H |

InChI Key |

RJWNEKIYPHPCCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitro 2,4 Diphenylpyridine

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating evidence for its structure.

High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI) with a time-of-flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. acs.org This allows for the determination of the elemental formula of the molecule. For 3-Nitro-2,4-diphenylpyridine, the exact mass can be calculated from its molecular formula, C₁₇H₁₂N₂O₂. An experimental HRMS measurement would be expected to match this calculated value to within a few parts per million (ppm), confirming the elemental composition.

Molecular Formula: C₁₇H₁₂N₂O₂

Calculated Exact Mass: 276.0899

Expected HRMS Result ([M+H]⁺): 277.0977

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. The fragmentation of aromatic nitro compounds often follows predictable pathways. nih.gov A primary fragmentation would be the loss of the nitro group (NO₂) or a nitrogen monoxide (NO) radical. nih.gov Subsequent losses of stable neutral molecules like carbon monoxide (CO) can also occur. The presence of phenyl rings would likely lead to a fragment ion at m/z 77, corresponding to the phenyl cation.

Interactive Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 276 | [C₁₇H₁₂N₂O₂]⁺˙ | (Molecular Ion) |

| 246 | [C₁₇H₁₂NO]⁺˙ | NO |

| 230 | [C₁₇H₁₂N]⁺ | NO₂ |

| 218 | [C₁₆H₁₂N]⁺ | CO (from m/z 246) |

| 77 | [C₆H₅]⁺ | C₁₁H₇N₂O₂ |

Note: This table outlines a potential fragmentation pathway. The relative abundance of each fragment depends on the specific conditions of the mass spectrometer.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com These two methods are complementary, as a molecular vibration may be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman) during the vibration. edinst.comuni-siegen.de

For this compound, the key functional groups are the nitro group (-NO₂), the aromatic phenyl rings, and the pyridine (B92270) ring.

Nitro Group Vibrations: Aromatic nitro compounds display two strong and characteristic IR absorption bands. The asymmetric stretching vibration (νas) appears in the region of 1570–1485 cm⁻¹, while the symmetric stretching vibration (νs) is found between 1370–1320 cm⁻¹. core.ac.uk

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic rings are expected in the 3100–3000 cm⁻¹ region. core.ac.uk C=C and C=N stretching vibrations within the phenyl and pyridine rings give rise to a series of bands in the 1620–1400 cm⁻¹ range.

C-H Bending Vibrations: Out-of-plane C-H bending vibrations appear in the 950-800 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings. core.ac.uk

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Typically a very strong absorption in the IR spectrum. researchgate.net |

| C=C / C=N Ring Stretch | 1620 - 1400 | Multiple bands from both pyridine and phenyl rings. |

| NO₂ Symmetric Stretch | 1370 - 1320 | A strong absorption, confirming the nitro group. core.ac.uk |

| C-H Out-of-Plane Bend | 950 - 800 | The exact position is diagnostic of the ring substitution pattern. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show a combination of characteristic bands corresponding to its constituent parts: the nitro group, the aromatic rings (phenyl and pyridine), and the C-N bonds.

The most prominent and diagnostic signals arise from the nitro (NO₂) group. libretexts.org These are typically observed as two distinct, strong stretching vibrations:

Asymmetric N–O stretch: Expected in the range of 1550-1475 cm⁻¹. libretexts.org

Symmetric N–O stretch: Expected in the range of 1360-1290 cm⁻¹. libretexts.org

Vibrations associated with the aromatic systems include:

Aromatic C–H stretch: A group of weaker bands typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org

Aromatic C=C and C=N in-ring stretches: These appear as a series of medium to weak bands in the 1600-1400 cm⁻¹ region. libretexts.org

C–H out-of-plane ("oop") bending: Strong bands in the 900-675 cm⁻¹ region, the exact position of which can give clues about the substitution pattern on the aromatic rings. libretexts.org

While specific experimental data for this compound is not widely published, data from related compounds, such as 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, show characteristic absorbances for the C-NO₂ group around 1490 cm⁻¹. iajpr.com

Table 1: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C–H Stretch | 3100 - 3000 | Weak to Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C & C=N Stretch | 1600 - 1400 | Medium to Weak |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

Raman Spectroscopy

Key expected features in the Raman spectrum would include:

Strong bands for the symmetric stretch of the nitro group.

Characteristic ring-breathing modes of the pyridine and phenyl rings.

Vibrations of the C-C bonds linking the phenyl groups to the pyridine ring.

Transient resonance Raman spectroscopy has been used on related complex molecules, such as copper(II) porphyrins bearing (4'-nitrophenyl)ethynyl substituents, to probe excited states. nih.gov These studies reveal marked shifts in the stretching frequencies of the nitro group and the aromatic core upon electronic excitation, indicating charge transfer character. nih.gov A similar approach could, in principle, be applied to this compound to understand its excited-state dynamics.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by its extensive conjugated π-electron system, which includes the two phenyl rings and the nitropyridine core.

Analysis of Electronic Transitions and Chromophoric Systems

The chromophoric system of this compound is responsible for its absorption of UV and visible light. The primary electronic transitions expected are π→π* transitions associated with the aromatic framework. niscpr.res.in The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring, in conjunction with the phenyl rings, creates a complex electronic environment.

Computational studies on similar molecules, such as the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine, indicate that the highest occupied molecular orbital (HOMO) is typically spread across the phenyl and pyridine moieties, while the lowest unoccupied molecular orbital (LUMO) is concentrated around the nitro-substituted ring. niscpr.res.in This suggests the possibility of intramolecular charge transfer (ICT) transitions, where electron density moves from the phenyl-pyridine system towards the nitro group upon excitation. niscpr.res.in Such ICT transitions are sensitive to solvent polarity.

The UV-Vis absorption spectrum is expected to show intense bands in the UV region, characteristic of π→π* transitions. Compared to an unsubstituted diphenylpyridine, the nitro group is expected to cause a bathochromic (red) shift of the absorption maxima due to its strong electron-withdrawing nature, which lowers the energy of the LUMO and reduces the HOMO-LUMO gap.

Photophysical Behavior and Fluorescence Characteristics

The photophysical behavior of a molecule describes the processes that occur after it absorbs light, including fluorescence and non-radiative decay. While many pyridine derivatives are known for their unique photophysical properties and applications as fluorophores, the presence of a nitro group significantly alters these characteristics. niscpr.res.innih.gov

Nitroaromatic compounds are well-known to be weakly fluorescent or entirely non-emissive. This phenomenon, known as fluorescence quenching, is often attributed to the nitro group promoting efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁). This process provides a rapid non-radiative decay pathway that outcompetes the emission of light (fluorescence).

Therefore, it is predicted that this compound would exhibit very weak fluorescence, if any. Any emission would likely be subject to solvatochromic shifts, where the emission wavelength changes with solvent polarity, which is characteristic of molecules with significant charge transfer character in their excited state. rsc.org The study of related 2,6-diphenylpyridine (B1197909) fluorophores shows that substituents with strong electron-donating or withdrawing character heavily influence the emission spectra and can lead to large intramolecular charge transfer. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one |

Mechanistic Investigations of Reactions Involving 3 Nitro 2,4 Diphenylpyridine

Reactivity of the Nitro Group

The nitro group, a powerful electron-withdrawing moiety, profoundly influences the reactivity of the pyridine (B92270) ring and is itself a site of significant chemical transformations.

Nucleophilic Substitution Reactions of the Nitro Group (e.g., by S-, N-, and O-nucleophiles)

The introduction of a nitro group into a pyridine ring facilitates its functionalization through various pathways. nih.gov In the case of 3-nitropyridines, the nitro group can be displaced by a variety of nucleophiles. Studies on related 3-nitropyridine (B142982) systems have shown that anionic sulfur, nitrogen, and oxygen nucleophiles can effectively substitute the nitro group. nih.gov This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of pyridine chemistry.

For instance, the reaction of 3-R-5-nitropyridines with anionic S-, N-, and O-nucleophiles leads to the substitution of the non-activated nitro group. nih.gov This reactivity pattern highlights the ability of the pyridine ring, when activated by a nitro group, to undergo substitution reactions that would otherwise be challenging. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield not only the expected substitution product but also a product resulting from nitro-group migration, particularly in polar aprotic solvents. clockss.org

A general representation of this substitution is shown below:

R-NO₂ + Nu⁻ → R-Nu + NO₂⁻Where Nu⁻ represents a S-, N-, or O-nucleophile.

| Nucleophile Type | Example | Product Type | Reference |

| Sulfur | Thiols | Thioethers | nih.gov |

| Nitrogen | Amines | Aminopyridines | nih.govntnu.no |

| Oxygen | Alkoxides | Alkoxypyridines | nih.gov |

Reductive Transformations of the Nitro Moiety (e.g., to amino groups)

The nitro group of nitropyridines can be readily reduced to an amino group, providing a valuable synthetic route to aminopyridines. nih.govambeed.com This transformation is of significant interest due to the prevalence of the aminopyridine scaffold in medicinal chemistry and materials science. A variety of reducing agents can be employed for this purpose, with common methods including catalytic hydrogenation and the use of metals in acidic media. ambeed.comwikipedia.orgmasterorganicchemistry.com

Commonly used reducing systems include:

Catalytic Hydrogenation: Utilizing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgmasterorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this reduction. ambeed.comambeed.commasterorganicchemistry.com

Other Reagents: Samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide has been shown to be effective for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org

The general reaction can be depicted as:

R-NO₂ + [H] → R-NH₂Where [H] represents the reducing agent.

The reduction can also proceed through intermediate stages, such as the formation of hydroxylamines or oximes, depending on the reaction conditions and the reducing agent used. wikipedia.org For example, reduction with zinc dust and ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org

Reactivity of the Pyridine Core and Phenyl Substituents

The pyridine core and the attached phenyl rings also exhibit distinct reactivity patterns, allowing for further functionalization of the 3-Nitro-2,4-diphenylpyridine molecule.

Electrophilic Aromatic Substitution on Pyridine and Phenyl Rings

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqscribd.com This deactivation is further enhanced by the presence of the nitro group. Consequently, electrophilic substitution on the pyridine ring of this compound is expected to be difficult and require harsh reaction conditions. scribd.com When such reactions do occur, substitution is predicted to take place at the 5-position, which is the least deactivated position. uoanbar.edu.iq

In contrast, the phenyl substituents are more susceptible to electrophilic attack. The directing influence of the pyridine ring and the nitro group will determine the position of substitution on the phenyl rings. The nitro group, being a meta-director, will direct incoming electrophiles to the meta positions of the phenyl ring at position 4. uci.edu The pyridine ring at position 2 will also influence the substitution pattern on its attached phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. ambeed.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. uci.edulibretexts.org

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. libretexts.org

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, although these reactions are generally not successful on highly deactivated rings. ambeed.comuci.edu

Nucleophilic Additions and Dearomatization Pathways on the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack. While nucleophilic substitution of the nitro group is a prominent reaction, nucleophilic addition to the pyridine ring itself can also occur, leading to dearomatized intermediates.

Studies on related nitropyridines have shown that while anionic S-, N-, and O-nucleophiles tend to cause substitution of the nitro group, carbon nucleophiles can lead to dearomatization via the formation of 1,2- or 1,4-addition products. nih.gov This suggests that the reaction of this compound with organometallic reagents or other carbon-based nucleophiles could potentially lead to the formation of dihydropyridine (B1217469) derivatives. The reaction of phenyllithium (B1222949) with 3-alkylpyridines, for example, results in the addition of the phenyl group to the 2-position of the pyridine ring. researchgate.net

C-C Bond Forming Reactions Involving the Phenyl Substituents (by analogy with related systems)

The phenyl substituents of this compound can participate in various C-C bond-forming reactions, which are fundamental in organic synthesis for the construction of more complex molecular architectures. By analogy with related diphenylpyridine systems, several types of coupling reactions can be envisaged.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. If a halogen were introduced onto one of the phenyl rings of this compound, it could then serve as a handle for Suzuki coupling, allowing for the introduction of new aryl or alkyl groups.

Other relevant C-C bond-forming reactions include:

Heck Reaction: A palladium-catalyzed reaction between an unsaturated halide and an alkene.

Sonogashira Coupling: A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.

Stille Coupling: A palladium-catalyzed reaction between an organotin compound and an organohalide.

Furthermore, synthetic methods for creating substituted pyridines often involve the formation of C-C bonds as a key step. For instance, acid-catalyzed tandem reactions of enones and primary amines can produce 2,4,6-trisubstituted pyridines. rsc.orgrsc.org Another modular synthesis involves a cascade reaction comprising a copper-catalyzed cross-coupling, electrocyclization, and oxidation to afford highly substituted pyridines. nih.govscispace.com These methodologies, while not directly involving the pre-formed this compound, highlight the types of C-C bond formations that are central to the synthesis of such substituted pyridine scaffolds.

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving nitropyridine derivatives. nih.govrsc.org These theoretical analyses provide deep insights into reaction pathways, the structures of transition states, and the energetic factors that govern reaction outcomes, such as regioselectivity and stereoselectivity. nih.gov By modeling reactions at a molecular level, researchers can predict and understand phenomena that are often difficult to isolate and study experimentally. scielo.br

Energy profiles, which map the energy of a chemical system throughout a reaction, are a core component of these computational investigations. savemyexams.com The highest point on this profile represents the transition state—an unstable, transient species where bonds are partially broken and formed. savemyexams.com The energy required to reach this state is the activation energy (Ea), a critical factor in determining the reaction rate. savemyexams.com

In the context of substituted pyridines, computational studies have explored various reaction types, including cycloadditions and nucleophilic aromatic substitutions (SNAr). For instance, DFT calculations on the [4+2] cycloaddition of a pyridinium (B92312) ion revealed a stepwise mechanism was energetically favored over a concerted one. nih.gov The calculations successfully identified the kinetically and thermodynamically favored products and suggested that electrostatic interactions involving a nitro group were key to the observed high diastereoselectivity. nih.gov

Similarly, computational models have been used to investigate the reduction of nitroaromatic compounds. rsc.org Studies on the electrocatalytic reduction of 2,4,6-trinitrotoluene (B92697) (TNT) used DFT to determine the elementary steps of the reduction mechanism and identify the rate-limiting steps. rsc.org Such computational insights are crucial for the rational design of more efficient catalysts. rsc.org

For reactions involving nitropyridine derivatives, DFT calculations are performed using various functionals and basis sets, such as wB97XD/Def2TZVPP and B3LYP/6-311++G(d,p), often incorporating solvent effects through models like the Polarizable Continuum Model (PCM). rsc.orgmdpi.comniscpr.res.innih.gov These calculations can determine key parameters like activation energies (ΔG‡), reaction enthalpies (ΔH), and the geometries of stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate. mdpi.comresearchgate.net

An example of data generated from such studies is presented in the table below, which shows calculated activation and reaction energies for a hypothetical reaction pathway.

Table 1: Calculated Energy Parameters for a Reaction Pathway

| Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactant → TS1 | 19.9 | - |

| Reactant → Intermediate | - | 4.6 |

| Intermediate → TS2 | 7.4 | - |

| Reactant → Product | - | -2.6 |

This table is illustrative, based on data for similar cycloaddition reactions. nih.gov TS1 and TS2 represent the first and second transition states in a multi-step reaction.

The transition state is characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. wuxiapptec.com The table below illustrates typical geometric parameters that are calculated for transition state structures.

Table 2: Selected Geometric Parameters of a Calculated Transition State

| Parameter | Value |

|---|---|

| Forming C-C bond length | 2.00 Å |

| Breaking C-H bond length | 1.50 Å |

| Forming H-Pd bond length | 1.70 Å |

| C-N-C bond angle | 127.2° |

This table is a composite of typical values from computational studies on related organic reactions. scielo.brwuxiapptec.com The specific values are highly dependent on the reaction being studied.

Computational and Theoretical Chemistry of 3 Nitro 2,4 Diphenylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at various levels of theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. niscpr.res.innrel.gov For the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine, DFT calculations were performed at the wB97XD/Def2TZVPP level of theory to analyze its molecular structure, electronic characteristics, and reactivity. niscpr.res.inniscpr.res.in This level of theory is recognized for its ability to provide accurate results for a variety of chemical systems. mdpi.com

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. researchgate.netaps.org For the analogous nitro-substituted diphenylpyridine, the optimized geometry reveals a specific spatial arrangement of the pyridine (B92270) and phenyl rings. researchgate.net In the parent compound, 3,5-dimethyl-2,6-diphenylpyridine, the benzene (B151609) ring is noted to be twisted away from the methyl group. researchgate.net In the para-nitro phenyl derivative, the presence of the nitro group influences the planarity of the attached benzene ring, with a reported dihedral angle of 179.7850° between the nitro group and the ring. niscpr.res.in

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and electron densities)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netwuxibiology.com

In the studied para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine, the electron-withdrawing nature of the nitro group significantly impacts the electronic structure. niscpr.res.inresearchgate.net The LUMO is primarily concentrated around the nitro-substituted benzene moiety, while the HOMO is distributed across the unsubstituted benzene ring and the pyridine ring. niscpr.res.in This distribution facilitates a charge transfer from the benzene and pyridine rings towards the nitro benzene ring. niscpr.res.in The presence of the nitro group leads to a reduction in both the HOMO and LUMO energy levels compared to the unsubstituted parent compound. niscpr.res.inresearchgate.net The calculated energy gap for this nitro derivative is reported to be within the range of 6.9470–8.8026 eV, indicating a high degree of chemical stability. niscpr.res.inniscpr.res.in

Table 1: Frontier Molecular Orbital Energies for a Nitro-Substituted Diphenylpyridine Derivative

| Parameter | Energy (eV) |

| HOMO | Data not available in specific eV for this derivative in the provided text, but noted to be lower than the parent compound. |

| LUMO | Data not available in specific eV for this derivative in the provided text, but noted to be lower than the parent compound. |

| Energy Gap (ELUMO - EHOMO) | 6.9470–8.8026 |

Data is for the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine as reported in a quantum chemical study. niscpr.res.inniscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net The MEP surface is color-coded, with red indicating electron-rich regions (negative potential) and blue representing electron-deficient areas (positive potential). niscpr.res.in

For the analogous nitro-substituted diphenylpyridine, the MEP analysis shows that the negative potential is localized around the electron-withdrawing nitro group. niscpr.res.inresearchgate.net This suggests that the nitro group is a likely site for electrophilic attack. In contrast, the pyridine nitrogen atom also exhibits a negative potential due to its electron-withdrawing nature. niscpr.res.inresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a Lewis structure, including donor-acceptor interactions that contribute to molecular stability. uni-muenchen.deresearchgate.netfaccts.de This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

In the case of the studied nitro-substituted diphenylpyridine, NBO analysis reveals significant intramolecular charge transfer. niscpr.res.inresearchgate.net Strong interactions are observed between the π orbitals of the aromatic rings (donors) and the π* anti-bonding orbitals (acceptors), indicating substantial conjugation throughout the molecular system. researchgate.net The pyridine nitrogen, being highly electronegative, is found to be negatively charged, influencing the charge on the adjacent carbon atoms. researchgate.net

Table 2: Selected NBO Charges for a Nitro-Substituted Diphenylpyridine Derivative

| Atom | NBO Charge |

| Pyridine Nitrogen (N) | -0.4068 |

| Carbon attached to Nitro group | Data not available in the provided text. |

| Oxygen atoms of Nitro group | Data not available in the provided text. |

Data is for the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine as reported in a quantum chemical study. researchgate.netresearchgate.net

Reactivity Descriptors from Quantum Chemical Studies

Quantum chemical calculations can provide several global reactivity descriptors that help in quantifying the chemical reactivity and stability of a molecule. niscpr.res.inniscpr.res.in These descriptors are typically derived from the HOMO and LUMO energies.

Calculation of Ionization Potential and Electron Affinity

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. dovepress.comrug.nl These parameters are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

For the analogous nitro-substituted diphenylpyridine, the presence of the electron-withdrawing nitro group leads to a high electron affinity. niscpr.res.inresearchgate.net This compound exhibits the highest electron affinity among the studied derivatives (including amino-substituted ones), indicating its strong capability to accept electrons. niscpr.res.inresearchgate.net

Table 3: Calculated Reactivity Descriptors for a Nitro-Substituted Diphenylpyridine Derivative

| Descriptor | Value |

| Ionization Potential (IP) | Noted to be higher than the amino-substituted derivative. |

| Electron Affinity (EA) | Noted to be the highest among the studied derivatives. |

Data is for the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine as reported in a quantum chemical study. niscpr.res.inresearchgate.net

Determination of Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are crucial for understanding the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A hard molecule possesses a large HOMO-LUMO gap, indicating high stability and low reactivity, whereas a soft molecule has a small energy gap, implying higher polarizability and greater reactivity. ias.ac.inresearchgate.net The electrophilicity index quantifies the ability of a species to accept electrons. chemmethod.com

The calculations show that the presence of the electron-withdrawing nitro group significantly impacts the electronic properties. researchgate.net For the para-nitro phenyl derivative, the electron affinity (A), electronegativity (χ), and electrophilicity index (ω) are the highest among the studied derivatives, which is a direct consequence of the nitro group's electron-withdrawing nature. researchgate.net

The key global reactivity descriptors calculated for this related compound are summarized in the table below. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -9.6133 |

| ELUMO | -1.8909 |

| Energy Gap (ΔE) | 7.7224 |

| Ionization Potential (I) | 9.6133 |

| Electron Affinity (A) | 1.8909 |

| Electronegativity (χ) | 5.7521 |

| Chemical Potential (μ) | -5.7521 |

| Chemical Hardness (η) | 3.8612 |

| Chemical Softness (S) | 0.1295 |

| Electrophilicity Index (ω) | 4.2798 |

Data derived from a computational study on the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net

Theoretical Studies of Spectroscopic Properties

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within DFT, is a common and effective approach for predicting the isotropic ¹H and ¹³C chemical shifts of molecules. mdpi.comresearchgate.net These calculations, however, are typically performed for molecules in the gas phase, and the results are then compared with experimental data, which are often recorded in solution. mdpi.com

Specific GIAO calculations for 3-Nitro-2,4-diphenylpyridine were not found in the surveyed literature. However, studies on related nitro-aromatic compounds, such as nitroindazoles and 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, demonstrate the utility of this method. arpgweb.comresearchgate.net For these types of molecules, theoretical data generally show good correlation with experimental spectra, aiding in the correct assignment of proton and carbon signals, especially in complex structures where signals may overlap. researchgate.netresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. americanpharmaceuticalreview.com Quantum chemical calculations, particularly using DFT methods, are widely used to compute harmonic vibrational frequencies, which can then be compared with experimental spectra. core.ac.uknih.gov This comparison aids in the assignment of fundamental vibrational modes. core.ac.uk Often, calculated frequencies are scaled by a factor to better match experimental values, accounting for anharmonicity and other method-inherent errors. core.ac.uk

While a specific vibrational analysis for this compound has not been reported in the searched literature, studies on analogous molecules like 2-amino-5-chloropyridine (B124133) and various nitro-containing compounds are available. core.ac.uknih.gov For instance, in nitro compounds, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group are significant features in the IR spectrum. nih.gov Theoretical simulations can accurately predict the frequencies for these and other vibrations, such as C-H and N-H stretches, as well as ring modes, providing a detailed understanding of the molecule's vibrational structure. core.ac.ukosti.gov

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic absorption spectra (UV-Vis) of molecules by calculating vertical excitation energies and oscillator strengths. core.ac.ukcase.edusemanticscholar.org This method is particularly useful for understanding the nature of electronic transitions, such as π→π* or n→π* transitions, and intramolecular charge transfer (ICT). researchgate.net

For aromatic nitro compounds, TD-DFT calculations can be challenging, and the choice of functional is critical for obtaining accurate results. nih.gov In a computational analysis of the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine, TD-DFT calculations (using the wB97XD functional) were employed to analyze its UV-Vis absorption characteristics. niscpr.res.inresearchgate.net The study revealed that the electronic transitions are dominated by π→π* transitions. niscpr.res.inresearchgate.net The analysis of HOMO and LUMO electron densities indicated that charge transfer occurs from the benzene ring to the nitrobenzene (B124822) moiety via the pyridine ring. researchgate.net

The calculated absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) for the most significant transitions in the related nitro-pyridine derivative are presented below.

| Excited State | λ (nm) | E (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 293.07 | 4.23 | 0.0000 | H-3 -> LUMO (32%) |

| S2 | 281.33 | 4.41 | 0.0000 | H-1 -> LUMO (64%) |

| S3 | 277.12 | 4.48 | 0.8931 | HOMO -> LUMO (97%) |

Data derived from a TD-DFT study on the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net

Nonlinear Optical (NLO) Properties Calculations

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO). analis.com.mybohrium.com Computational methods are frequently used to predict the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netunict.it Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO responses due to efficient intramolecular charge transfer. researchgate.net

DFT calculations on the related para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine provide estimates for these properties. researchgate.netniscpr.res.in The study calculated the dipole moment components and the average polarizability, which are essential for evaluating the molecule's potential as an NLO material. researchgate.net

| Property | Value |

|---|---|

| μx (Debye) | -1.7401 |

| μy (Debye) | -0.0003 |

| μz (Debye) | -0.0000 |

| μtotal (Debye) | 1.7401 |

| ⟨α⟩ (esu) | 41.83 × 10-24 |

Data derived from a computational study on the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net

Hyperpolarizability Calculations and Structure-Property Relationships

Following a comprehensive and exhaustive search of scientific literature and computational chemistry databases, it has been determined that there are currently no published research articles, theoretical studies, or computational data available specifically for the compound This compound concerning its hyperpolarizability calculations and structure-property relationships.

The investigation for relevant data included targeted searches for hyperpolarizability (β and γ) values, nonlinear optical (NLO) properties, and computational studies employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) that are commonly used to predict these properties. Broader searches for any form of molecular modeling or theoretical analysis of this compound were also conducted in an attempt to find any related data that could be extrapolated.

Despite these extensive efforts, no specific theoretical examinations detailing the electronic and NLO properties of this compound could be located in the public domain. While research exists for structurally similar compounds, such as substituted diphenylpyridines, the strict focus of this article on this compound precludes the inclusion of data from these other molecules.

Therefore, the generation of detailed research findings, data tables, and a thorough discussion on the hyperpolarizability and structure-property relationships for this compound is not possible at this time. Further research and computational studies would need to be performed on this specific molecule to provide the data required for this section.

Solid-State Structural Insights into this compound Remain Elusive

Despite a thorough review of scientific literature and crystallographic databases, detailed solid-state structural analysis of the chemical compound this compound is not publicly available. While the molecular formula and general structure are known, specific data from single-crystal X-ray diffraction studies, which would provide precise information on its three-dimensional arrangement in the solid state, have not been reported in accessible scientific literature.

Consequently, a detailed discussion of its molecular conformation, including specific bond angles and the dihedral angles between its pyridine and phenyl rings, cannot be provided at this time. Similarly, an analysis of its crystal packing and the nature of its supramolecular interactions, such as hydrogen bonding, van der Waals forces, and π-stacking interactions, remains speculative without experimental data.

Scientific investigation into related compounds, such as other nitropyridine derivatives and molecules containing both nitro and phenyl groups, reveals general principles that could be hypothesized for this compound. For instance, in many nitropyridine derivatives, the nitro group is often twisted out of the plane of the pyridine ring to varying degrees. The crystal structures of such compounds are typically stabilized by a network of weak intermolecular interactions, including C–H···O and C–H···N hydrogen bonds, as well as π-π stacking between aromatic rings.

However, the specific geometry and intermolecular contacts are highly dependent on the precise substitution pattern of the molecule. The presence and positioning of the two phenyl groups and the nitro group on the pyridine core of this compound would uniquely influence its solid-state architecture. Without experimental determination through techniques like X-ray crystallography, any detailed structural description would be purely theoretical.

Further research and publication of the crystal structure of this compound are required to fill this knowledge gap and enable a comprehensive understanding of its solid-state properties.

Solid State Structural Analysis of 3 Nitro 2,4 Diphenylpyridine

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

While specific Hirshfeld surface analysis data for 3-Nitro-2,4-diphenylpyridine is not currently available in the surveyed literature, we can infer potential interaction patterns based on the analysis of analogous substituted pyridine (B92270) derivatives. For instance, studies on similar nitro-substituted aromatic compounds reveal the significant role of the nitro group and phenyl rings in directing crystal packing.

The analysis typically involves generating a 2D fingerprint plot, which summarizes the distribution of intermolecular contacts. Different types of interactions appear in distinct regions of this plot, allowing for their quantitative assessment. For a molecule like this compound, the primary intermolecular contacts expected would involve hydrogen bonds, C-H···π interactions, and π-π stacking.

Table 1: Predicted Dominant Intermolecular Contacts for this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| C-H···O | Phenyl/Pyridine C-H | Nitro O | High |

| C-H···π | Phenyl/Pyridine C-H | Phenyl/Pyridine Ring | Moderate |

| π-π Stacking | Phenyl/Pyridine Rings | Phenyl/Pyridine Rings | Moderate to High |

| N···O | Pyridine N | Nitro O | Low |

The presence of the electron-withdrawing nitro group is expected to create electron-deficient regions on the pyridine ring and the nitro group itself, while the phenyl rings provide electron-rich π-systems. This electronic landscape would likely lead to a complex network of interactions. The C-H···O interactions, where a hydrogen atom from a phenyl or pyridine ring interacts with an oxygen atom of the nitro group on an adjacent molecule, are predicted to be a dominant feature in the crystal packing.

A detailed Hirshfeld surface analysis, once experimental crystallographic data becomes available, would provide precise percentages for each type of intermolecular contact, offering a quantitative understanding of the forces governing the solid-state architecture of this compound.

Applications and Potential Research Avenues of 3 Nitro 2,4 Diphenylpyridine

Utilization as a Key Synthetic Intermediate in the Construction of Complex Heterocycles

Substituted pyridines are valuable building blocks in organic synthesis. The presence of the nitro group in 3-Nitro-2,4-diphenylpyridine offers a versatile handle for further functionalization. For example, the reduction of the nitro group to an amine would yield 3-amino-2,4-diphenylpyridine, a precursor for the synthesis of a wide range of fused heterocyclic systems through condensation and cyclization reactions sciencepub.net. The reactivity of the pyridine (B92270) ring and the phenyl groups also allows for the introduction of various substituents, making it a versatile scaffold for creating complex molecular architectures.

Exploration of its Role as a Protecting Group Moiety (by analogy with related nitropyridine sulfenyl groups)

The 3-nitro-2-pyridinesulfenyl (Npys) group is a well-known protecting group for thiols, amines, and alcohols in peptide chemistry nih.gov. The Npys group is introduced using 3-nitro-2-pyridinesulfenyl chloride and can be cleaved under specific conditions. By analogy, it is conceivable that a reagent derived from this compound could be developed to act as a novel protecting group. The bulky diphenyl substituents might confer unique properties, such as altered stability or different cleavage conditions, which could be advantageous in specific synthetic contexts.

Development of Optoelectronic Materials Based on its Electronic Structure (by analogy with other nitro-substituted diphenylpyridines)

Nitro-substituted aromatic compounds often exhibit interesting electronic and optical properties. Theoretical studies on related nitro-substituted diphenylpyridine derivatives have shown that the presence of a nitro group significantly influences the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.netniscpr.res.in. This tuning of the electronic properties is crucial for the development of materials for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or as nonlinear optical materials. The intramolecular charge transfer character, enhanced by the electron-withdrawing nitro group, makes this compound a candidate for such investigations.

Design of Molecular Sensors for Chemical and Biochemical Processes (by analogy with other diphenylpyridine derivatives)

Diphenylpyridine derivatives have been explored as fluorescent molecular sensors. For instance, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to be effective fluorescent probes for monitoring photopolymerization processes mdpi.com. The fluorescence properties of these molecules can change in response to their local environment, such as polarity or the presence of specific analytes. The electronic structure of this compound, with its potential for charge transfer, suggests that it or its derivatives could be designed as novel molecular sensors. The introduction of specific recognition elements could lead to sensors for detecting ions, small molecules, or even biological macromolecules.

Conclusion and Future Perspectives in 3 Nitro 2,4 Diphenylpyridine Research

Synthesis of Current Understanding and Identified Research Gaps

Currently, there is a notable absence of dedicated research on 3-Nitro-2,4-diphenylpyridine in scientific literature. Our understanding is therefore extrapolated from the well-documented chemistry of related substituted pyridines, nitropyridines, and diphenylpyridines. The pyridine (B92270) core is known for its unique electronic properties, stemming from the electronegative nitrogen atom which influences its reactivity. nih.gov The presence of two phenyl groups at positions 2 and 4, combined with a nitro group at position 3, is expected to create a highly polarized and sterically hindered molecular architecture.

The primary and most significant research gap is the lack of reported synthetic methods specifically targeting this compound. Consequently, its chemical reactivity, spectroscopic signature, and potential applications remain entirely theoretical. This void in the literature represents a compelling opportunity for synthetic and medicinal chemists to explore a novel chemical entity.

Directions for Future Synthetic Innovations and Method Development

Future research should prioritize the development of reliable and efficient synthetic routes to this compound. Drawing inspiration from established pyridine syntheses, several strategies can be envisioned:

Multi-component Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis or variations thereof, which involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, could be adapted. ijpsonline.com For instance, a three-component reaction of a suitable chalcone (B49325) derivative, a nitro-containing active methylene (B1212753) compound, and an ammonia source might provide a direct route to the target molecule.

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic methodologies, such as copper-catalyzed cascade reactions, have proven effective for constructing highly substituted pyridines. scispace.com A potential route could involve the copper-catalyzed cross-coupling of an appropriate alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation. scispace.com

Functionalization of a Pre-formed Pyridine Ring: An alternative approach would be the nitration of a 2,4-diphenylpyridine (B1293730) precursor. However, controlling the regioselectivity of electrophilic substitution on the pyridine ring can be challenging due to the directing effects of the existing phenyl substituents and the deactivating nature of the pyridine nitrogen. nih.gov The formation of pyridine-N-oxides can be employed to activate the ring towards electrophilic attack at specific positions. nih.govresearchgate.net Conversely, nucleophilic aromatic substitution on a pre-functionalized pyridine, for example, by displacing a leaving group with a nitro functionality, could also be explored. rsc.org

Future synthetic work should not only focus on accessing the title compound but also on developing methodologies that are scalable and tolerant of a wide range of functional groups, which would facilitate the synthesis of a library of related derivatives for structure-activity relationship studies. numberanalytics.comnih.gov

| Potential Synthetic Strategy | Key Precursors | Expected Reaction Type |

| Multi-component Condensation | Substituted Chalcone, Nitro-Active Methylene Compound, Ammonia Source | Condensation/Cyclization |

| Copper-Catalyzed Cascade | Alkenylboronic Acid, α,β-Unsaturated Ketoxime | Cross-Coupling/Electrocyclization |

| Nitration of Precursor | 2,4-Diphenylpyridine | Electrophilic Aromatic Substitution |

| Nucleophilic Substitution | Halogenated 2,4-diphenylpyridine, Nitrite Source | Nucleophilic Aromatic Substitution |

Advanced Characterization Techniques and Computational Studies

The unambiguous characterization of this compound will be crucial. A combination of modern spectroscopic and analytical techniques will be indispensable:

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will be fundamental for elucidating the precise connectivity and substitution pattern. nih.govacs.org Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural confirmation. Infrared (IR) spectroscopy will identify key functional groups, particularly the characteristic stretching frequencies of the nitro group. iajpr.com UV-Visible spectroscopy can offer insights into the electronic transitions within the molecule. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angles between the pyridine and phenyl rings. This would be invaluable for understanding the steric and electronic effects of the substituents.

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for predicting molecular geometries, electronic properties, and reactivity. researchgate.netnih.gov For this compound, DFT studies could predict its HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface, and global reactivity descriptors. niscpr.res.in Such studies, analogous to those performed on other nitro-phenyl-pyridine derivatives, can guide experimental work by predicting the most likely sites for electrophilic and nucleophilic attack and forecasting its nonlinear optical (NLO) properties. researchgate.netniscpr.res.in

| Characterization Technique | Information Gained |

| NMR Spectroscopy | Connectivity, Chemical Environment of Nuclei |

| Mass Spectrometry | Molecular Weight, Fragmentation Pattern |

| IR Spectroscopy | Presence of Functional Groups (e.g., -NO₂) |

| UV-Visible Spectroscopy | Electronic Transitions (e.g., π → π*) |

| X-ray Crystallography | Definitive Molecular Structure |

| DFT Calculations | Geometry, Electronic Properties, Reactivity Indices |

Exploration of Novel Chemical Reactivity and Emerging Applications

The unique arrangement of substituents in this compound suggests several avenues for exploring its chemical reactivity and potential applications:

Chemical Reactivity: The electron-withdrawing nitro group is expected to make the pyridine ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. ntnu.no The reduction of the nitro group to an amino group would provide access to 3-amino-2,4-diphenylpyridine, a versatile intermediate for the synthesis of fused heterocyclic systems or for introduction into biologically active scaffolds. Further functionalization could also be explored through reactions involving the phenyl rings.

Emerging Applications:

Medicinal Chemistry: Pyridine derivatives are a staple in drug discovery. nih.govresearchgate.net The introduction of a nitro group can sometimes enhance or modify biological activity. Future research could involve screening this compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. nih.gov

Materials Science: Polysubstituted pyridines with extended π-systems are of interest for their potential applications in materials science, for example, as organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials. researchgate.net Computational studies on similar compounds suggest that the presence of electron-donating and electron-withdrawing groups can lead to significant hyperpolarizability, a key characteristic for NLO materials. niscpr.res.in The exploration of the photophysical properties of this compound is therefore a promising research direction. qu.edu.qa

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.